molecular formula C14H13NO2 B6573974 2-(furan-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1241489-04-2

2-(furan-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6573974
CAS No.: 1241489-04-2
M. Wt: 227.26 g/mol
InChI Key: LPQLMQSSMIBAAR-UHFFFAOYSA-N
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Description

2-(furan-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a furan ring attached to a tetrahydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the formation of the furan ring followed by its attachment to the tetrahydroisoquinoline core. One common method involves the use of sulfur ylides and alkynes to construct the furan ring, which is then coupled with the tetrahydroisoquinoline structure through a series of nucleophilic addition and cyclization reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(furan-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and tetrahydroisoquinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield dihydrofuran derivatives.

Scientific Research Applications

2-(furan-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and tetrahydroisoquinoline analogs, such as:

  • Furan-2-carboxylic acid
  • Tetrahydroisoquinoline-3-carboxylic acid
  • 2,5-dimethylfuran

Uniqueness

What sets 2-(furan-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline apart is its combined structural features of both the furan and tetrahydroisoquinoline rings. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components .

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-14(13-6-8-17-10-13)15-7-5-11-3-1-2-4-12(11)9-15/h1-4,6,8,10H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQLMQSSMIBAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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